molecular formula C18H22ClNO B1677643 Phenoxybenzamine CAS No. 59-96-1

Phenoxybenzamine

Cat. No.: B1677643
CAS No.: 59-96-1
M. Wt: 303.8 g/mol
InChI Key: QZVCTJOXCFMACW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Phenoxybenzamine undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • Propranolol
  • Doxazosin
  • Prazosin

Phenoxybenzamine’s unique properties make it a valuable tool in both clinical and research settings, particularly for conditions involving excessive adrenergic activity.

Properties

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCTJOXCFMACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-92-3 (hydrochloride)
Record name Phenoxybenzamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961
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DSSTOX Substance ID

DTXSID0023458
Record name Phenoxybenzamine
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Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L
Record name PHENOXYBENZAMINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Phenoxybenzamine produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure., ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS., Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors., PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE., WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE., For more Mechanism of Action (Complete) data for PHENOXYBENZAMINE (6 total), please visit the HSDB record page.
Record name Phenoxybenzamine
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Record name PHENOXYBENZAMINE
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Color/Form

CRYSTALS FROM PETROLEUM ETHER

CAS No.

59-96-1
Record name (±)-Phenoxybenzamine
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Record name Phenoxybenzamine [INN:BAN]
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Record name Phenoxybenzamine
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Record name Phenoxybenzamine
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Record name PHENOXYBENZAMINE
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Record name PHENOXYBENZAMINE
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Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C
Record name Phenoxybenzamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00925
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Record name PHENOXYBENZAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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